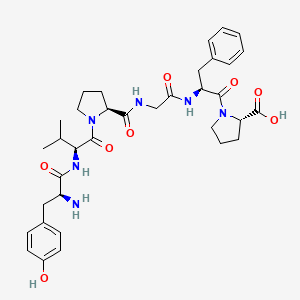

Tyrosyl-valyl-prolyl-glycyl-phenylalanyl-proline

CAS No.: 137372-37-3

Cat. No.: VC18505525

Molecular Formula: C35H46N6O8

Molecular Weight: 678.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 137372-37-3 |

|---|---|

| Molecular Formula | C35H46N6O8 |

| Molecular Weight | 678.8 g/mol |

| IUPAC Name | (2S)-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C35H46N6O8/c1-21(2)30(39-31(44)25(36)18-23-12-14-24(42)15-13-23)34(47)40-16-6-10-27(40)32(45)37-20-29(43)38-26(19-22-8-4-3-5-9-22)33(46)41-17-7-11-28(41)35(48)49/h3-5,8-9,12-15,21,25-28,30,42H,6-7,10-11,16-20,36H2,1-2H3,(H,37,45)(H,38,43)(H,39,44)(H,48,49)/t25-,26-,27-,28-,30-/m0/s1 |

| Standard InChI Key | NBVNWULFQHYLQB-KGEMVMTLSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |

| Canonical SMILES | CC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |

Introduction

Structural and Molecular Characteristics

Primary Sequence and Stereochemistry

The peptide sequence Tyr-Val-Pro-Gly-Phe-Pro features an alternating arrangement of hydrophobic (Val, Phe) and conformationally restrictive (Pro) residues, with glycine introducing flexibility. The stereochemistry is critical, as all amino acids are in the L-configuration except for glycine, which lacks a chiral center . The SMILES notation for the compound is:

This structure highlights the presence of two proline residues, which impose torsional constraints and influence secondary structure formation .

Conformational Analysis

Synthesis and Stability

Solid-Phase Peptide Synthesis (SPPS)

Tyr-Val-Pro-Gly-Phe-Pro is typically synthesized via SPPS, a method enabling sequential addition of protected amino acids to a resin-bound chain . The use of Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups ensures regioselectivity, while coupling agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) facilitate amide bond formation. Post-synthesis cleavage from the resin and side-chain deprotection yield the crude peptide, which is purified via reversed-phase HPLC .

Stability Considerations

Biological Activities and Mechanisms

Opioid Receptor Interactions

The peptide’s sequence shares homology with β-casomorphins, opioid peptides derived from bovine casein . For example, β-casomorphin (1-6) (Tyr-Pro-Phe-Pro-Gly-Pro) binds to μ-opioid receptors, inducing analgesia . The substitution of Pro² with Val in Tyr-Val-Pro-Gly-Phe-Pro may alter receptor affinity, though empirical data are needed to confirm this hypothesis .

Research Applications

Pharmacological Tool Compound

Tyr-Val-Pro-Gly-Phe-Pro serves as a model for studying peptide-receptor interactions, particularly in immunology and neuropharmacology . Its conformational flexibility allows researchers to explore how β-turn stabilization impacts bioactivity—a principle applied in stapled peptide design .

Comparative Analysis of Analogues

Future Directions and Challenges

Despite its potential, direct studies on Tyr-Val-Pro-Gly-Phe-Pro remain limited. Key areas for exploration include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume